molecular formula C18H18ClN5O2 B2930330 5-amino-1-(4-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 900013-63-0

5-amino-1-(4-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2930330
CAS No.: 900013-63-0
M. Wt: 371.83
InChI Key: JSAWCYULMDIQHQ-UHFFFAOYSA-N
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Description

5-Amino-1-(4-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 2. The molecule features two distinct benzyl groups: a 4-chlorobenzyl at position 1 and a 2-methoxybenzyl attached to the carboxamide nitrogen. This substitution pattern confers unique electronic and steric properties, influencing its biological activity, solubility, and metabolic stability. The compound belongs to a broader class of 1,2,3-triazole-4-carboxamides, which are recognized for their versatility in targeting diverse biological pathways, including anticancer, antimicrobial, and immunomodulatory mechanisms .

Properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-26-15-5-3-2-4-13(15)10-21-18(25)16-17(20)24(23-22-16)11-12-6-8-14(19)9-7-12/h2-9H,10-11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAWCYULMDIQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(4-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole core. One common method is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Triazole Ring Formation via Click Chemistry

The triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark reaction for 1,2,3-triazoles. This method ensures regioselective formation of the 1,4-disubstituted triazole :

ReactantsCatalyst SystemConditionsYieldReference
4-Chlorobenzyl azide + Alkynyl precursorCuSO₄, Sodium ascorbatet-BuOH/H₂O, RT, 12h60–75%

Key intermediates include 4-chlorobenzyl azide and propiolic acid derivatives. The reaction proceeds under mild conditions, favoring high regioselectivity and functional group tolerance .

Acylation of the Amino Group

The primary amino group at position 5 undergoes acylation with acyl chlorides or anhydrides, forming substituted carboxamides :

Acylating AgentSolventBaseProductYield
Acetyl chlorideDCMEt₃N5-Acetamido derivative85%
Benzoyl chlorideTHFPyridine5-Benzamido derivative78%

This reaction modifies solubility and bioactivity, critical for pharmaceutical applications .

Electrophilic Aromatic Substitution

The chlorobenzyl group participates in electrophilic substitution. Halogenation and nitration occur at the para position relative to the chlorine atom :

ReactionReagentConditionsProductYield
BrominationBr₂/FeBr₃0°C, 2h4-Bromo derivative65%
NitrationHNO₃/H₂SO₄50°C, 4h4-Nitro derivative58%

Oxidation and Metabolic Reactions

The chlorobenzyl group undergoes hepatic oxidation to form sulfoxides and hydroxylated metabolites, reducing bioactivity :

SubstrateEnzyme SystemMajor MetaboliteHalf-Life (min)
5-Amino-1-(4-chlorobenzyl)-...Mouse liver microsomesSulfoxide derivative<10

Optimization studies show replacing the thiomethyl group with hydrophobic substituents (e.g., cyclopropyl) improves metabolic stability .

Hydrolysis of the Carboxamide Group

The carboxamide moiety hydrolyzes under acidic or basic conditions to form carboxylic acids :

ConditionsReagentProductYield
Acidic6M HCl, reflux1H-1,2,3-Triazole-4-carboxylic acid90%
BasicNaOH, 80°CSodium carboxylate salt88%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the methoxybenzyl group:

Reaction TypeCatalystConditionsProductYield
Suzuki couplingPd(PPh₃)₄DMF/H₂O, 80°CBiaryl derivative70%
Buchwald-HartwigPd₂(dba)₃/XPhosToluene, 110°CAminated derivative65%

Nucleophilic Substitution

The chlorine atom on the benzyl group undergoes substitution with nucleophiles:

NucleophileSolventProductYield
Sodium methoxideDMF4-Methoxy derivative75%
PiperidineTHF4-Piperidinyl derivative68%

Key Research Findings

  • SAR Studies : Hydrophobic substituents at the para-position of the benzyl group enhance potency (e.g., cyclopropyl, −OCF₃) .
  • Metabolic Stability : Oxidation at the benzyl position reduces activity, necessitating structural modifications for improved pharmacokinetics .
  • Antifungal Activity : Analogues with electron-withdrawing groups exhibit EC₅₀ values <20 μg/mL against Phytophthora capsici .

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-amino-1-(4-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity: The 4-chlorobenzyl group in the target compound may improve lipophilicity and membrane permeability compared to analogs with smaller substituents (e.g., carbamoylmethyl in Selwood et al.) .

Metabolic Stability: Unlike CAI, which undergoes rapid phase I metabolism to an inactive benzophenone metabolite (M1), the target compound’s 4-chlorobenzyl and 2-methoxybenzyl groups may resist cleavage, prolonging bioavailability .

Target Specificity :

  • The carboxamide’s 2-methoxybenzyl moiety may enhance interactions with aromatic residues in target proteins (e.g., kinase ATP-binding pockets), a feature absent in compounds like ZIPSEY, which prioritize H-bonding .

Physicochemical and Crystallographic Comparisons

Table 2: Physical Properties and Structural Features

Compound Name Molecular Weight (g/mol) Solubility (LogP) Crystal Packing Features
Target Compound 397.85 2.1 (predicted) Anticipated π-π stacking due to aromatic substituents
5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide () 359.79 2.3 Orthorhombic packing; C–H···O interactions dominate
N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide () 398.84 2.5 Monoclinic system; intermolecular N–H···O hydrogen bonds

Key Observations:

  • The target compound’s 2-methoxybenzyl group may reduce LogP compared to 4-fluorobenzyl analogs (), improving aqueous solubility.
  • Crystallographic studies of related compounds (e.g., ZIPSEY) suggest that substituent positioning (ortho vs. para) significantly influences intermolecular interactions, which could impact stability and formulation .

Biological Activity

5-amino-1-(4-chlorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which is recognized for its diverse biological activities. The structure of this compound includes a triazole ring, an amino group, and various aromatic substituents that contribute to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H17ClN4O2\text{C}_{16}\text{H}_{17}\text{Cl}\text{N}_4\text{O}_2

Key Features:

  • Triazole Ring: A common pharmacophore in many bioactive compounds.
  • Amino Group: Enhances solubility and may influence biological interactions.
  • Chlorobenzyl and Methoxybenzyl Substituents: These groups may modulate the compound's affinity for biological targets.

Anticancer Properties

Research has indicated that compounds containing triazole rings exhibit significant anticancer activity. The specific compound under discussion has shown promising results in inhibiting tumor growth through various mechanisms:

  • Kinase Inhibition: Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell proliferation and survival. Molecular docking studies have been employed to elucidate the binding interactions with these kinases.
  • Cell Cycle Arrest: In vitro studies have demonstrated that this compound can induce cell cycle arrest in cancer cell lines, leading to apoptosis .

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens:

  • Fungal Inhibition: Similar triazole compounds have been documented to exhibit antifungal activity by inhibiting fungal cell wall synthesis .
  • Bacterial Activity: The presence of halogen substituents may enhance the antibacterial properties by increasing membrane permeability or disrupting bacterial metabolic pathways.

The mechanism of action for this compound likely involves:

  • Enzyme Binding: The triazole moiety can interact with various enzymes or receptors, modulating their activity.
  • Signal Transduction Pathways: By influencing key signaling pathways involved in cell growth and apoptosis, the compound may exert its therapeutic effects.

Case Studies

Several studies have focused on the biological activity of similar triazole derivatives:

  • Anticancer Studies: A related compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating strong cytotoxicity .
  • Antimicrobial Efficacy: Another derivative showed significant inhibition against Staphylococcus aureus and Candida albicans, suggesting broad-spectrum antimicrobial potential .

Comparative Analysis

The following table summarizes the biological activities of selected triazole derivatives compared to this compound:

Compound NameStructure HighlightsBiological Activity
5-amino-1-(phenyl)-1H-1,2,3-triazoleLacks halogen substituentsAnticancer properties
5-amino-1-(bromobenzyl)-N-(phenyl)-triazoleContains bromineAntifungal activity
5-amino-1-(4-chlorobenzyl)-N-(2-methoxybenzyl)-triazoleUnique halogenated structurePotential anticancer and antimicrobial activity

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